molecular formula C13H14Cl2N2O3 B2889312 N-[2-[[2-(3,5-Dichlorophenoxy)acetyl]amino]ethyl]prop-2-enamide CAS No. 1385432-41-6

N-[2-[[2-(3,5-Dichlorophenoxy)acetyl]amino]ethyl]prop-2-enamide

Cat. No.: B2889312
CAS No.: 1385432-41-6
M. Wt: 317.17
InChI Key: XPUWXGMWEPFRGH-UHFFFAOYSA-N
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Description

N-[2-[[2-(3,5-Dichlorophenoxy)acetyl]amino]ethyl]prop-2-enamide is a useful research compound. Its molecular formula is C13H14Cl2N2O3 and its molecular weight is 317.17. The purity is usually 95%.
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Scientific Research Applications

Structural and Computational Studies

Studies on similar compounds, such as ethyl 2-{[(Z)3-(4-chlorophenyl)-3-hydroxy-2-propene-1-thione] amino} acetate, have been conducted to understand their molecular structure through X-ray diffraction, NMR, and computational methods. These studies provide insight into the molecular geometry, vibrational frequencies, and electronic properties, which are crucial for designing compounds with specific biological or chemical properties (Prasanth et al., 2015).

Synthesis of Heterocyclic Compounds

The reactivity of acetylenic esters and similar compounds has been explored for the synthesis of sugar enaminones and other heterocyclic compounds. These synthetic pathways are vital for developing novel pharmaceuticals and materials with unique properties (Millán Vázquez de Miguel et al., 1984). Moreover, reactions involving enaminones have led to the synthesis of pyrazoles and pyrazolinones with potential antitumor and antimicrobial activities, demonstrating the versatility of these compounds in medicinal chemistry (Riyadh, 2011).

Antibacterial and Anticonvulsant Activities

The synthesis and evaluation of pyridonecarboxylic acids and their analogues, which share structural similarities with N-[2-[[2-(3,5-Dichlorophenoxy)acetyl]amino]ethyl]prop-2-enamide, have shown significant antibacterial activity. These findings suggest the potential of similar compounds in the development of new antibiotics (Egawa et al., 1984). Additionally, the crystal structures of anticonvulsant enaminones have been determined, providing a basis for understanding their mechanism of action and for the development of new anticonvulsant drugs (Kubicki et al., 2000).

Properties

IUPAC Name

N-[2-[[2-(3,5-dichlorophenoxy)acetyl]amino]ethyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14Cl2N2O3/c1-2-12(18)16-3-4-17-13(19)8-20-11-6-9(14)5-10(15)7-11/h2,5-7H,1,3-4,8H2,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPUWXGMWEPFRGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCCNC(=O)COC1=CC(=CC(=C1)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.